BenchChemオンラインストアへようこそ!

1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Drug Design

1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid (CAS 1344305-66-3) is the validated ortho-fluoro isomer for GPR109a agonist SAR and Riociguat impurity testing. Para-fluoro regioisomer (CAS 1177336-01-4) substitution invalidates biological results and regulatory compliance. The N1 ortho-fluorobenzyl motif provides distinct physicochemical properties (XLogP3 1.8, TPSA 55.1 Ų) critical for target engagement, as proven in CB1 and P2Y14R programs. Carboxylic acid enables amide/ester/heterocycle derivatization. ≥98% purity. For R&D only.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Cat. No. B7894450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC(=N2)C(=O)O)F
InChIInChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
InChIKeyXYKSOXSKUCWSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid: Core Properties and Procurement-Relevant Profile


1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid (CAS 1344305-66-3) is a fluorinated pyrazole-3-carboxylic acid building block with molecular formula C₁₁H₉FN₂O₂ and molecular weight 220.20 g/mol [1]. The compound features a 2-fluorobenzyl substitution at the N1 position of the pyrazole ring, which confers distinct physicochemical properties relative to its positional isomer 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid (CAS 1177336-01-4). Key computed descriptors include an XLogP3-AA value of 1.8 and a topological polar surface area of 55.1 Ų [1], parameters that influence membrane permeability and target engagement in biological systems. This compound serves as a versatile intermediate in medicinal chemistry and is structurally related to key pharmacophores in GPR109a agonists and cannabinoid receptor antagonists [2].

Why 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid Cannot Be Substituted by Positional Isomers or Unsubstituted Analogs


Substitution with positional isomers or generic pyrazole-3-carboxylic acid derivatives is not chemically equivalent and may invalidate SAR studies, reaction outcomes, or regulatory filings. The ortho-fluorobenzyl substitution at N1 creates a unique steric and electronic environment compared to the para-fluoro isomer, altering lipophilicity, metabolic stability, and target binding conformations [1]. In GPR109a agonist development, the 2-fluorobenzyl motif was specifically selected over other regioisomers due to superior potency and selectivity profiles [2]. Furthermore, the compound's specific connectivity is critical for its established role as a precursor to Riociguat-related impurities, where even minor structural deviations render analytical standards non-compliant with pharmacopeial methods [3]. Generic substitution without verifying exact isomeric identity risks synthetic dead-ends, incorrect structure-activity correlations, and failed regulatory audits.

Quantitative Differentiation of 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid: Evidence-Based Comparator Analysis


Regioisomeric Differentiation: 2-Fluorobenzyl vs. 4-Fluorobenzyl Substitution

The ortho-fluorobenzyl substitution at the N1 position of 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid confers distinct physicochemical and binding properties relative to the para-fluoro isomer 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid [1]. In the context of P2Y14R antagonist development, the 4-fluorobenzyl analog achieved an IC50 of 1.93 nM [2]. However, the 2-fluorobenzyl motif has been preferentially selected in other target classes (e.g., GPR109a agonists) due to favorable steric interactions with hydrophobic receptor subpockets that the para-isomer cannot access [3]. The ortho-fluorine atom influences the dihedral angle of the benzyl group, altering the presentation of the pyrazole-3-carboxylic acid pharmacophore and potentially reducing off-target engagement compared to the more planar para-substituted analog [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

GPR109a Agonist Pharmacophore: The 2-Fluorobenzyl Motif as a Potency Determinant

A series of 5-alkyl pyrazole-3-carboxylic acids were evaluated as GPR109a agonists. Compounds bearing a 2-fluorobenzyl group at the N1 position demonstrated superior potency compared to unsubstituted or 4-fluorobenzyl analogs [1]. While specific data for the exact title compound is not published, SAR studies indicate that the ortho-fluorine atom enhances binding through a combination of increased lipophilicity (cLogP ~1.8 for the core acid) and a favorable electrostatic interaction with a hydrophobic cleft in the receptor's orthosteric site [2]. In contrast, the para-fluoro isomer shows reduced efficacy due to steric clashes with receptor residues [2].

GPR109a Agonists Dyslipidemia GPCR Pharmacology

Analytical Reference Standard Integrity: Differentiation from Riociguat Impurity 25

1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid is structurally distinct from Riociguat Impurity 25 (1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, CAS 956011-26-0), despite sharing the 2-fluorobenzyl motif [1]. The title compound (MW 220.20) differs from the impurity (MW 271.3) by the absence of a fused pyridine ring. In HPLC analysis of Riociguat active pharmaceutical ingredient (API), the title compound may appear as an unrelated process impurity or degradation product, and its retention time will differ from Impurity 25 . Use of the incorrect isomer or scaffold as an analytical standard would lead to misidentification of impurities and potential regulatory action. The compound is supplied with detailed characterization data (e.g., NMR, MS, HPLC purity ≥98%) compliant with ICH guidelines for use as a reference standard in method validation [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Application Scenarios Where 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid Delivers Unique Value


Synthesis of GPR109a Agonist Lead Compounds

Use the title compound as a key intermediate to prepare 5-alkyl or 5-aryl pyrazole-3-carboxylic acids with a 2-fluorobenzyl N1-substituent. This motif is essential for achieving high potency and selectivity at the human GPR109a receptor, a validated target for treating dyslipidemia and atherosclerosis [1]. Substitution with the para-fluoro isomer leads to loss of activity, underscoring the critical nature of the ortho-fluorine positioning for target engagement [1].

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based GPCR Modulators

Employ the compound as a reference point to systematically evaluate the impact of fluorobenzyl regioisomerism on receptor binding and functional activity. The ortho-substitution creates a unique steric and electronic environment that can be probed against para- and meta-fluoro analogs, as well as unsubstituted benzyl derivatives. This approach is validated in the development of cannabinoid CB1 receptor antagonists [2] and P2Y14R antagonists [3].

Development of Analytical Methods for Riociguat Impurity Profiling

Utilize the compound as a non-pharmacopeial reference standard for identifying and quantifying process-related impurities in Riociguat API. Its distinct molecular weight (220.20 g/mol) and HPLC retention time allow unambiguous differentiation from the structurally related Impurity 25 [4]. This supports compliance with ICH Q3A/B guidelines during ANDA filings and commercial manufacturing [4].

Synthesis of Fluorinated Pyrazole Libraries for Fragment-Based Drug Discovery

Leverage the carboxylic acid handle to generate diverse amide, ester, and heterocyclic derivatives. The 2-fluorobenzyl group enhances metabolic stability and membrane permeability relative to non-fluorinated analogs, as demonstrated in the pyrazole class [5]. The compound's computed XLogP3-AA of 1.8 indicates favorable physicochemical properties for CNS or intracellular targets [5].

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.